REACTION_CXSMILES
|
C([O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[N:8][CH:7]=1)(C)C>Cl>[CH:13]1([C:9]2[C:10]([CH3:12])=[CH:11][C:6]([C:5]([OH:18])=[O:4])=[CH:7][N:8]=2)[CH2:14][CH2:15][CH2:16][CH2:17]1
|
Name
|
6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester
|
Quantity
|
138 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)C)C1CCCC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NC=C(C(=O)O)C=C1C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |